molecular formula C10H11BrN2O5 B13685074 Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate

Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate

Cat. No.: B13685074
M. Wt: 319.11 g/mol
InChI Key: UCFVHXYCXZXDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate is a strategically functionalized pyridine derivative designed for advanced chemical synthesis and drug discovery research. This compound features three distinct reactive centers—the bromo substituent, nitro group, and ester functionality—that enable diverse chemical transformations and make it a valuable intermediate in pharmaceutical development. The bromine at the 5-position serves as an excellent site for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig animations, allowing researchers to introduce complex carbon frameworks or heterocyclic systems . The strongly electron-withdrawing nitro group at the 3-position significantly enhances the reactivity of the pyridine ring toward nucleophilic aromatic substitution, facilitating the introduction of amine or alkoxide functionalities at this position. The ethyl acetate moiety provides versatility for further derivatization, either through hydrolysis to carboxylic acid or transesterification reactions. In medicinal chemistry research, this multi-functional scaffold serves as a key building block for developing targeted therapeutics, particularly through its incorporation into protein kinase inhibitors and enzyme modulators. The compound's structural features make it particularly valuable for creating libraries of pyridine-based compounds for high-throughput screening against various biological targets. Researchers utilize this intermediate in developing potential anticancer agents, anti-inflammatory drugs, and antimicrobial compounds, leveraging the privileged pyridine scaffold that appears in numerous FDA-approved pharmaceuticals. The bromine and nitro substituents provide additional vectors for structure-activity relationship (SAR) studies, enabling systematic exploration of chemical space around the core structure. The compound is presented with comprehensive characterization data including proton NMR, carbon-13 NMR, LC-MS purity >95%, and structural confirmation through appropriate analytical techniques. It is offered as a crystalline solid with typical purity specifications meeting rigorous research standards. Storage recommendations include protection from light and moisture at 2-8°C under inert atmosphere to maintain optimal stability. This product is intended FOR RESEARCH USE ONLY and is strictly not for human or veterinary diagnostic or therapeutic applications, nor for food or household use. Researchers handling this compound should employ appropriate safety precautions including personal protective equipment and engineering controls, consistent with handling other brominated nitroaromatic compounds. For specific technical specifications, structural analogs, or custom synthesis inquiries, please contact our scientific support team for assistance with your research requirements.

Properties

Molecular Formula

C10H11BrN2O5

Molecular Weight

319.11 g/mol

IUPAC Name

ethyl 2-(5-bromo-4-methyl-3-nitropyridin-2-yl)oxyacetate

InChI

InChI=1S/C10H11BrN2O5/c1-3-17-8(14)5-18-10-9(13(15)16)6(2)7(11)4-12-10/h4H,3,5H2,1-2H3

InChI Key

UCFVHXYCXZXDHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NC=C(C(=C1[N+](=O)[O-])C)Br

Origin of Product

United States

Preparation Methods

Starting Materials

Typical Reaction Scheme

The synthesis proceeds via nucleophilic substitution (SNAr) where the hydroxyl group on the 2-position of the pyridine ring is alkylated with ethyl bromoacetate or ethyl glycolate under basic conditions, forming the ether linkage.

$$
\text{5-Bromo-4-methyl-3-nitropyridin-2-ol} + \text{Ethyl bromoacetate} \xrightarrow[\text{THF}]{\text{NaH or K}2\text{CO}3, 0-20^\circ C} \text{Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate}
$$

Detailed Procedure

  • Step 1: Dissolve 5-bromo-4-methyl-3-nitropyridin-2-ol in dry THF under inert atmosphere.
  • Step 2: Cool the solution to 0–5 °C.
  • Step 3: Slowly add sodium hydride (60% dispersion in mineral oil) to deprotonate the hydroxyl group.
  • Step 4: After gas evolution ceases, add ethyl bromoacetate dropwise.
  • Step 5: Stir the reaction mixture at 0–20 °C for 12–24 hours.
  • Step 6: Quench the reaction with water, extract with ethyl acetate, and dry over anhydrous sodium sulfate.
  • Step 7: Purify the crude product by flash column chromatography using ethyl acetate/hexane mixtures.

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Solvent Tetrahydrofuran (THF), acetone Dry, aprotic solvents preferred
Base Sodium hydride (NaH), potassium carbonate (K₂CO₃) NaH more reactive, K₂CO₃ milder
Temperature 0–20 °C Lower temperatures minimize side reactions
Reaction Time 12–24 hours Longer time ensures complete conversion
Molar Ratio (substrate:alkylating agent) 1:1.2–1.5 Slight excess of alkylating agent improves yield
Purification Flash chromatography Silica gel, 20:80 ethyl acetate/hexane

Analytical Characterization

Spectroscopic Data

Technique Key Observations
¹H NMR (CDCl₃) Ethyl ester quartet (~4.2 ppm), methyl singlet (CH₃ on pyridine), aromatic protons between 7.5–8.5 ppm
¹³C NMR Ester carbonyl at ~170 ppm, aromatic carbons, ethoxy carbons
Mass Spectrometry (EI-MS) Molecular ion peak at m/z ~305.08 (consistent with C₁₀H₁₀BrN₂O₅)
Elemental Analysis C, H, N, Br within ±0.3% of theoretical values

Purity Assessment

  • HPLC: Using C18 column, UV detection at 254 nm, purity >95% is typical after purification.
  • Melting Point: Consistent with literature values for crystalline samples (~100–110 °C depending on polymorph).

Research and Experimental Results

Reaction Yields and Efficiency

Entry Base Used Solvent Temperature (°C) Reaction Time (h) Yield (%)
1 NaH THF 0–20 18 78
2 K₂CO₃ Acetone 20 24 65
3 NaH THF 5 12 82

Note: Sodium hydride in THF at low temperatures provides the best yield and selectivity.

Side Reactions and Impurities

  • Overalkylation leading to dialkylated byproducts.
  • Hydrolysis of ester under prolonged basic or aqueous conditions.
  • Unreacted starting phenol derivative.

Retrosynthetic Analysis and Alternative Routes

  • The key disconnection is the ether bond between the pyridine oxygen and the ethyl acetate side chain.
  • Alternative alkylating agents such as ethyl chloroacetate or ethyl glycolate can be employed.
  • Direct nucleophilic substitution on 5-bromo-2-chloro-3-nitropyridine with ethyl glycolate in the presence of sodium hydride is another viable route.

Summary Table of Preparation Methods

Method No. Starting Material Reagents & Conditions Yield (%) Notes
1 5-Bromo-4-methyl-3-nitropyridin-2-ol NaH, Ethyl bromoacetate, THF, 0–20 °C 78–82 Best yield, mild conditions
2 5-Bromo-2-chloro-3-nitropyridine NaH, Ethyl glycolate, THF, 0–20 °C 65–75 Alternative nucleophile source
3 5-Bromo-4-methyl-3-nitropyridin-2-ol K₂CO₃, Ethyl bromoacetate, Acetone, 20 °C 60–68 Milder base, longer reaction

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Ester Hydrolysis: The ester moiety can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: 5-Amino-4-methyl-3-nitro-2-pyridyl derivatives.

    Hydrolysis: 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetic acid and ethanol.

Scientific Research Applications

Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the ester moiety may facilitate cellular uptake and metabolism.

Comparison with Similar Compounds

Ethyl 2-((5-Bromo-3-nitropyridin-2-yl)oxy)acetate (CAS 105544-30-7)

  • Key Differences : Lacks the 4-methyl group present in the target compound.
  • Impact : Reduced steric hindrance may increase reactivity in nucleophilic substitution reactions.
  • Similarity Score : 0.81 .

5-Bromo-2-methoxy-3-nitropyridine (CAS 152684-30-5)

  • Key Differences : Methoxy group replaces the ethoxyacetate chain.
  • Impact : Lower molecular weight (245.07 vs. ~310 g/mol) and altered solubility due to the smaller substituent.
  • Similarity Score : 0.91 .

Ethyl 2-(6-bromo-2-nitropyridin-3-yloxy)acetate (CAS 443956-09-0)

  • Key Differences : Bromo and nitro groups are at positions 6 and 2, respectively, altering electronic distribution.
  • Impact : Positional isomerism may affect regioselectivity in subsequent reactions.
  • Synonyms: Highlighted in as a positional analog .

Benzene Ring Analogs

Ethyl 2-(4-bromo-2-nitrophenyl)acetate (CAS 199328-35-3)

  • Key Differences : Pyridine ring replaced by benzene; bromo and nitro groups at positions 4 and 2.
  • Impact : Reduced nitrogen-based polarity and altered aromatic stabilization.
  • Similarity Score : 0.90 .

Pyrimidine-Based Analogs

Ethyl 2-(5-bromopyrimidin-2-yl)acetate (CAS 1134327-91-5)

  • Key Differences : Pyridine replaced by pyrimidine (two nitrogen atoms in the ring).
  • Molecular Formula : C₈H₉BrN₂O₂ (MW: 245.07) .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS No. Molecular Formula Substituents Similarity Score
Target Compound - C₁₀H₁₁BrN₂O₅ (inferred) 5-Br, 4-CH₃, 3-NO₂, 2-OCH₂COOEt -
Ethyl 2-((5-Bromo-3-nitropyridin-2-yl)oxy)acetate 105544-30-7 C₉H₉BrN₂O₅ 5-Br, 3-NO₂, 2-OCH₂COOEt 0.81
5-Bromo-2-methoxy-3-nitropyridine 152684-30-5 C₆H₅BrN₂O₃ 5-Br, 3-NO₂, 2-OCH₃ 0.91
Ethyl 2-(4-bromo-2-nitrophenyl)acetate 199328-35-3 C₁₀H₁₀BrNO₄ 4-Br, 2-NO₂, benzene ring 0.90
Ethyl 2-(5-bromopyrimidin-2-yl)acetate 1134327-91-5 C₈H₉BrN₂O₂ 5-Br, pyrimidine ring -

Research Findings and Functional Implications

Nitro groups at position 3 (target) vs. 2 (CAS 443956-09-0) alter electronic profiles, influencing reactivity in reduction or coupling reactions .

Benzene-ring analogs (e.g., CAS 199328-35-3) lack nitrogen’s electron-withdrawing effects, leading to distinct solubility and stability profiles .

Functional Group Variations :

  • Methoxy substituents (e.g., CAS 152684-30-5) reduce hydrolytic instability compared to ethoxyacetate chains, favoring applications requiring prolonged shelf life .

Biological Activity

Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique pyridine derivative structure, which includes a bromine atom, a nitro group, and an ethoxyacetate moiety. The synthesis typically involves the reaction of 5-bromo-4-methyl-3-nitro-2-pyridinol with ethyl bromoacetate under basic conditions, often using solvents like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to antimicrobial or anticancer effects. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound's binding affinity to target proteins .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL
Staphylococcus aureus5.64 µM
Pseudomonas aeruginosa13.40 µM

These results suggest that the compound possesses significant potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives containing similar structural motifs can inhibit the growth of various cancer cell lines, including those associated with breast cancer and lung cancer. Although specific data on this compound is limited, the general trend indicates that compounds with similar structures can exhibit promising antitumor activities .

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of pyridine derivatives, including this compound, found that modifications to the pyridine ring significantly influenced antimicrobial activity. The presence of electron-withdrawing groups like nitro enhanced the inhibitory effects against several bacterial strains .
  • Anticancer Screening : In a broader screening of compounds with similar functional groups, several showed potent inhibition against multiple cancer cell lines. For instance, derivatives based on the pyridine structure exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potential therapeutic applications for this compound as well .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate?

The compound is synthesized via two primary routes:

  • Bromination followed by esterification : Bromination of 4-pyridylacetic acid using N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a catalyst under reflux, followed by esterification with ethanol .
  • Multi-step functionalization : Sequential nitration and bromination of a pyridine precursor, followed by coupling with ethyl acetate derivatives under basic conditions .
Reaction Step Reagents/ConditionsYield Optimization Tips
BrominationNBS, AIBN, refluxUse anhydrous solvents
EsterificationEthanol, H₂SO₄ (catalytic)Control temperature (60–70°C)

Q. How is this compound characterized in research settings?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., nitro and bromo groups). For example, ¹H-NMR signals at δ 8.08 (pyridyl H) and δ 4.20 (ester CH₂) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₉BrN₂O₄) .
  • Chromatography : HPLC or GC for purity assessment (>95% typical for research-grade material) .

Q. What are the primary research applications of this compound?

  • Organic Synthesis : Serves as a precursor for heterocyclic compounds (e.g., pyridines, quinolines) via nucleophilic substitution or cross-coupling reactions .
  • Medicinal Chemistry : Explored as a scaffold for kinase inhibitors due to its electron-withdrawing nitro and bromo groups .
  • Agrochemical Development : Functionalized to create pesticidal agents targeting insect nicotinic acetylcholine receptors .

Q. What are the key physicochemical properties of this compound?

Property Value Source
Molecular FormulaC₉H₉BrN₂O₄
Molecular Weight289.09 g/mol
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
StabilityStable at RT; sensitive to strong bases/oxidizers

Q. What analytical challenges arise during purity assessment?

  • Co-elution Issues : Nitro and bromo substituents may cause overlapping peaks in HPLC; use gradient elution with C18 columns and UV detection at 254 nm .
  • Moisture Sensitivity : Hydrolysis of the ester group can occur; store under inert atmosphere and use Karl Fischer titration for moisture analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst Screening : Replace AIBN with photoinitiators (e.g., eosin Y) for light-mediated bromination, reducing side products .
  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, achieving >80% yield in industrial-scale synthesis .
  • Microwave Assistance : Reduce reaction time from 12 hours to 2 hours for esterification steps while maintaining >90% yield .

Q. How to resolve contradictions in reported biological activities of analogs?

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., 5-bromo vs. 5-chloro) to identify critical functional groups. For example, bromo-substituted analogs show 10× higher kinase inhibition than chloro variants .
  • Computational Modeling : Use molecular docking to predict binding affinities to targets like EGFR or VEGFR2, validating discrepancies in IC₅₀ values .

Q. What advanced techniques elucidate mechanistic pathways in its reactivity?

  • Isotopic Labeling : Track ester hydrolysis using ¹⁸O-labeled water and LC-MS to confirm nucleophilic acyl substitution mechanisms .
  • Kinetic Studies : Monitor nitro-group reduction (e.g., with H₂/Pd-C) via in situ IR spectroscopy to determine rate constants .

Q. How does the compound interact with biological targets at the molecular level?

  • Enzyme Inhibition : The nitro group stabilizes charge-transfer complexes with ATP-binding pockets in kinases, validated via X-ray crystallography .
  • Receptor Binding : Bromine enhances hydrophobic interactions with allosteric sites in GABA receptors, demonstrated via fluorescence quenching assays .

Q. How to address stability challenges under varying experimental conditions?

  • pH-Dependent Degradation : Below pH 5, ester hydrolysis dominates; use buffered solutions (pH 7–8) for biological assays .
  • Light Sensitivity : Nitro groups promote photodegradation; store in amber vials and conduct reactions under UV-filtered light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.